molecular formula C21H16BrN3O B302871 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

Cat. No. B302871
M. Wt: 406.3 g/mol
InChI Key: XBEPWNJATSEUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BIA belongs to the class of benzimidazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide also has several limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is also highly insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives. Another area of interest is the elucidation of the mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, which could lead to the development of more effective anticancer drugs. Additionally, further studies are needed to investigate the potential side effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo. Finally, the potential use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in combination with other anticancer drugs should be explored.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide involves the reaction of 2-(4-bromophenyl)acetic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in a high yield.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to inhibit the growth of tumor xenografts in animal models.

properties

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

Molecular Formula

C21H16BrN3O

Molecular Weight

406.3 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide

InChI

InChI=1S/C21H16BrN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)

InChI Key

XBEPWNJATSEUQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.